molecular formula C18H32ClNO2 B12401931 As-358 (hydrochloride)

As-358 (hydrochloride)

Cat. No.: B12401931
M. Wt: 329.9 g/mol
InChI Key: XPTSIMRWHCGMRT-POFIYQJBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of As-358 (hydrochloride) involves the combination of borneol and 3-(piperidin-1-yl)propanoic acid. The compound is formed through an esterification reaction, where the carboxylic acid group of 3-(piperidin-1-yl)propanoic acid reacts with the hydroxyl group of borneol . The reaction is typically carried out under acidic conditions to facilitate the formation of the ester bond.

Industrial Production Methods: Industrial production of As-358 (hydrochloride) would likely involve large-scale esterification processes, followed by purification steps such as crystallization or chromatography to obtain the pure compound. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: As-358 (hydrochloride) can undergo oxidation reactions, particularly at the borneol moiety, leading to the formation of oxidized derivatives.

    Reduction: The compound can also be reduced, especially at the ester linkage, resulting in the formation of alcohol and carboxylic acid derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of borneol.

    Reduction: Alcohol and carboxylic acid derivatives.

    Substitution: Substituted piperidine derivatives.

Comparison with Similar Compounds

    Favipiravir: An antiviral compound with activity against a broad range of RNA viruses.

    Remdesivir: Another antiviral agent used in the treatment of Ebola virus and COVID-19.

    Ribavirin: A nucleoside analog with antiviral activity against several RNA viruses.

Uniqueness of As-358 (hydrochloride): As-358 (hydrochloride) is unique in its specific inhibitory effects on Ebola virus and Marburg virus, with relatively low toxicity and good in vivo safety profiles . Unlike some other antiviral agents, it specifically targets the glycoprotein-mediated entry process, making it a valuable tool in the study and treatment of filovirus infections .

Properties

Molecular Formula

C18H32ClNO2

Molecular Weight

329.9 g/mol

IUPAC Name

[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-piperidin-1-ium-1-ylpropanoate;chloride

InChI

InChI=1S/C18H31NO2.ClH/c1-17(2)14-7-9-18(17,3)15(13-14)21-16(20)8-12-19-10-5-4-6-11-19;/h14-15H,4-13H2,1-3H3;1H/t14-,15+,18+;/m0./s1

InChI Key

XPTSIMRWHCGMRT-POFIYQJBSA-N

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)C[C@H]2OC(=O)CC[NH+]3CCCCC3.[Cl-]

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)CC[NH+]3CCCCC3)C)C.[Cl-]

Origin of Product

United States

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